BCN-PEG1-Val-Cit-OH

SPAAC kinetics Bioorthogonal conjugation ADC linker selection

BCN-PEG1-Val-Cit-OH incorporates a BCN handle for copper-free SPAAC (2.0–2.9 M⁻¹ s⁻¹), a PEG1 solubility spacer that reduces aggregation during conjugation, and a Val-Cit dipeptide cleaved by lysosomal cathepsin B. Crucially, it lacks a PAB self-immolative spacer, enabling direct peptide-payload release kinetics distinct from Val-Cit-PAB analogs—essential for ADC lead optimization studies isolating PAB contribution to bystander killing and potency.

Molecular Formula C27H43N5O8
Molecular Weight 565.7 g/mol
Cat. No. B12420721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-OH
Molecular FormulaC27H43N5O8
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2
InChIInChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1
InChIKeyZMNHKMPWSOWDHJ-YYCBCANDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-OH for ADC Linker Procurement: Core Specifications and Structural Profile


BCN-PEG1-Val-Cit-OH (MW: 565.66-565.67 g/mol, purity: ≥95%-≥98%) is a cleavable heterobifunctional linker belonging to the antibody-drug conjugate (ADC) linker class . The compound incorporates three distinct functional modules: a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a single-unit polyethylene glycol (PEG1) spacer, and a valine-citrulline (Val-Cit) dipeptide sequence susceptible to lysosomal cathepsin B cleavage [1]. As a terminal carboxylic acid derivative without a self-immolative para-aminobenzyl (PAB/PABC) spacer, it occupies a specific position within the Val-Cit linker portfolio, offering a distinct payload release profile compared to its PAB-containing analogs [2].

Why BCN-PEG1-Val-Cit-OH Cannot Be Replaced with Generic ADC Linkers: Structural Differentiation Evidence


Direct substitution among ADC linkers is scientifically unsound because linker design decisively governs three critical ADC performance parameters: conjugation chemistry compatibility, spacer-mediated solubility and steric accessibility, and payload release kinetics. BCN-PEG1-Val-Cit-OH differentiates through a copper-free SPAAC handle, whereas alternative handles (maleimide, azide, DBCO) impose distinct conjugation constraints and cross-reactivity profiles [1]. The PEG1 spacer contributes quantifiable solubility enhancement versus non-PEGylated Val-Cit linkers, reducing aggregation during bioconjugation . Most critically, the absence of a PAB self-immolative spacer in BCN-PEG1-Val-Cit-OH fundamentally alters payload release mechanism and kinetics compared to Val-Cit-PAB/PABC analogs, which release payload via 1,6-elimination cascades . The quantitative evidence below establishes where these design choices translate to measurable performance differentiation relevant to procurement decisions.

BCN-PEG1-Val-Cit-OH: Quantitative Differentiation Evidence for ADC and Bioconjugation Procurement


SPAAC Kinetics: BCN Reaction Rate Acceleration Versus First-Generation Cyclooctynes

The BCN group in BCN-PEG1-Val-Cit-OH enables strain-promoted alkyne-azide cycloaddition (SPAAC) with reaction rate constants reaching 2.0-2.9 M⁻¹ s⁻¹ when reacted with electron-deficient aryl azides [1]. This represents an approximately 6- to 10-fold acceleration over typical first-generation SPAAC rate constants of 0.2-0.5 M⁻¹ s⁻¹ observed with earlier cyclooctyne systems [2]. This acceleration is achieved without copper catalysis, preserving biomolecule integrity during conjugation.

SPAAC kinetics Bioorthogonal conjugation ADC linker selection

Cathepsin B Cleavage Efficiency of Val-Cit Linker in ADC Payload Release

The Val-Cit dipeptide sequence incorporated in BCN-PEG1-Val-Cit-OH is specifically and efficiently cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in malignant cells [1]. This cleavage specificity enables the Val-Cit linker to achieve high-efficiency payload release, with quantitative LC/MS analysis confirming rapid payload liberation under enzymatic conditions [2]. The Val-Cit linker is utilized in six of fifteen FDA-approved ADCs (including Adcetris®, Polivy®, Padcev®), representing the most clinically validated cleavable linker platform [3].

Cathepsin B cleavage Val-Cit linker ADC payload release

PEG1 Spacer Solubility and Steric Optimization Versus Non-PEGylated Val-Cit Linkers

The single-unit PEG1 spacer in BCN-PEG1-Val-Cit-OH provides aqueous solubility enhancement and steric hindrance reduction compared to non-PEGylated Val-Cit linker constructs . In structurally analogous PEG1-containing linkers, the PEG1 spacer arm has been demonstrated to optimize water solubility and reduce steric hindrance during bioconjugation, enabling more efficient coupling with azide-modified biomolecules . This spacer length represents a balanced design: sufficient to improve solubility without introducing the excessive flexibility or molecular weight burden of longer PEG chains (PEG2-PEG8) that may complicate purification and characterization.

PEG spacer ADC linker solubility Steric hindrance reduction

Copper-Free SPAAC Biocompatibility Versus Copper-Catalyzed Click Chemistry

BCN-PEG1-Val-Cit-OH employs strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry approach that eliminates the cytotoxicity associated with copper(I) catalysts required in traditional CuAAC reactions . This copper-free nature is critical for preserving the viability and structural integrity of sensitive biomolecules including antibodies, nucleic acids, and live cells [1]. In contrast, azide-containing linkers requiring CuAAC (e.g., Azido-PEG1-Val-Cit-PABC-PNP) necessitate copper catalysts that can induce oxidative damage and require post-reaction purification steps to remove cytotoxic copper residues .

Copper-free click chemistry SPAAC Bioorthogonal conjugation

Molecular Weight and Purity Specifications for Consistent ADC Synthesis

BCN-PEG1-Val-Cit-OH is supplied with consistent molecular weight specifications (565.66-565.67 g/mol) and purity levels of ≥95% to ≥98% across multiple reputable vendors including AxisPharm, MedChemExpress, and InvivoChem . This purity level exceeds the typical ≥90% threshold for research-grade linkers and approaches pharmaceutical-grade specifications . Higher linker purity directly correlates with reduced DAR (drug-to-antibody ratio) heterogeneity in final ADC products, as impurities can compete for conjugation sites or introduce unwanted side reactions that compromise batch consistency [1].

ADC linker purity Molecular weight validation Quality control

BCN-PEG1-Val-Cit-OH: Evidence-Based Application Scenarios for ADC Development and Bioconjugation


Antibody-Drug Conjugate (ADC) Development with Azide-Modified Antibodies

BCN-PEG1-Val-Cit-OH is optimized for copper-free SPAAC conjugation to azide-modified antibodies, enabling ADC construction without copper catalyst cytotoxicity . The PEG1 spacer enhances solubility during conjugation, reducing aggregation that can compromise DAR consistency . Following ADC internalization, the Val-Cit sequence undergoes cathepsin B cleavage with high efficiency, releasing payload exclusively within lysosomal compartments [1]. This linker is particularly suitable for ADCs targeting tumors with elevated cathepsin B expression, where the absence of a PAB spacer provides a distinct release profile that may be advantageous for certain payload classes requiring direct peptide-payload cleavage rather than self-immolative cascade release .

Site-Specific Bioconjugation of Therapeutic Proteins and Imaging Probes

For bioconjugation applications requiring precise, bioorthogonal coupling, the BCN handle enables rapid SPAAC with azide-functionalized proteins, peptides, or imaging agents at rate constants of 2.0-2.9 M⁻¹ s⁻¹ . This accelerated kinetics—approximately 6- to 10-fold faster than first-generation SPAAC systems—supports efficient conjugation at lower reagent concentrations, reducing costs for large-scale or precious sample applications . The copper-free nature preserves sensitive protein structure and enzymatic activity, making this linker appropriate for therapeutic protein modification, PET tracer development, and fluorescent probe construction where maintaining biological function post-conjugation is critical [1].

Cleavable Linker for Protease-Triggered Drug Delivery Systems

The Val-Cit dipeptide sequence enables cathepsin B-triggered release, leveraging a clinically validated mechanism employed in six FDA-approved ADCs . This established cleavage pathway provides predictable payload liberation kinetics that reduce development uncertainty for translational research programs. The BCN-PEG1-Val-Cit-OH linker serves as a modular building block for constructing protease-activatable drug delivery systems, including polymer-drug conjugates and nanoparticle-based carriers, where lysosomal enzyme overexpression in target tissues can be exploited for selective payload release . The PEG1 spacer contributes improved aqueous compatibility without the excessive hydrophilicity of longer PEG chains that may compromise cellular uptake efficiency [1].

Comparative Evaluation of PAB-Containing Versus Non-PAB ADC Linker Performance

BCN-PEG1-Val-Cit-OH serves as an essential comparator linker for studies evaluating the impact of self-immolative PAB/PABC spacers on ADC pharmacology. Unlike its PAB-containing analog BCN-PEG1-Val-Cit-PAB-OH (MW: 670.81 g/mol), the non-PAB version releases payload directly upon Val-Cit cleavage without the 1,6-elimination cascade characteristic of PAB-based systems . This structural distinction enables researchers to isolate the contribution of the self-immolative spacer to key ADC parameters including bystander killing effect, DAR-dependent potency, and cathepsin B cleavage kinetics . Procurement of BCN-PEG1-Val-Cit-OH for such head-to-head comparisons provides experimental control essential for linker optimization in ADC lead selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-PEG1-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.